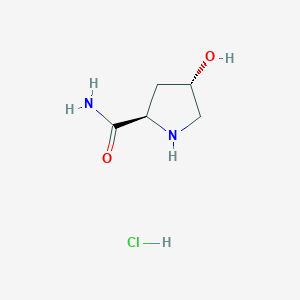
(2R,4S)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride is a chiral compound with significant applications in various fields of scientific research. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is known for its unique stereochemistry and functional groups that make it a valuable intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride typically involves the diastereoselective synthesis of its precursor, (2R,4S)-4-hydroxyproline. One common method includes the use of zinc and magnesium enolates to achieve high diastereoselectivity during the 5-exo-tet ring closure reaction . The precursor can then be converted to the desired compound through subsequent reactions, including amide formation and hydrochloride salt formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Major products formed from these reactions include various derivatives of pyrrolidine, such as ketones, aldehydes, and substituted pyrrolidines, which can be further utilized in organic synthesis and pharmaceutical applications.
Scientific Research Applications
(2R,4S)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: It is utilized in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of (2R,4S)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate biochemical pathways by inhibiting or activating enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
- (2R,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride
Uniqueness
(2R,4S)-4-Hydroxypyrrolidine-2-carboxamide hydrochloride is unique due to its specific amide functional group and hydrochloride salt form, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in specific synthetic and pharmaceutical applications .
Properties
Molecular Formula |
C5H11ClN2O2 |
|---|---|
Molecular Weight |
166.60 g/mol |
IUPAC Name |
(2R,4S)-4-hydroxypyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-5(9)4-1-3(8)2-7-4;/h3-4,7-8H,1-2H2,(H2,6,9);1H/t3-,4+;/m0./s1 |
InChI Key |
OICPVUAPEGFLSK-RFKZQXLXSA-N |
Isomeric SMILES |
C1[C@@H](CN[C@H]1C(=O)N)O.Cl |
Canonical SMILES |
C1C(CNC1C(=O)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















